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9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine

Kinase inhibitor design Scaffold novelty Structure–activity relationship

The compound 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine (molecular formula C17H19N9, MW 349.4 g/mol) is a designed heterocyclic hybrid that covalently links a 9-methylpurine core to a 2-methylpyrazolo[1,5-a]pyrazin-4-yl moiety through a piperazine spacer. This unique scaffold merges two privileged structures independently recognized for ATP‑mimetic kinase inhibition: the purine ring system, which serves as the adenine bioisostere in numerous kinase inhibitor pharmacophores , and the pyrazolo[1,5-a]pyrazine core, which has been optimized in multiple patent families for selective Janus Kinase (JAK) and PI3Kδ inhibition.

Molecular Formula C17H19N9
Molecular Weight 349.4 g/mol
CAS No. 2549053-98-5
Cat. No. B6443604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine
CAS2549053-98-5
Molecular FormulaC17H19N9
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C
InChIInChI=1S/C17H19N9/c1-12-9-13-15(18-3-4-26(13)22-12)24-5-7-25(8-6-24)17-14-16(19-10-20-17)23(2)11-21-14/h3-4,9-11H,5-8H2,1-2H3
InChIKeyVOXPGJNJMKEKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine (CAS 2549053-98-5): A Purine-Pyrazolopyrazine Hybrid Scaffold for Kinase-Targeted Probe Discovery


The compound 9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine (molecular formula C17H19N9, MW 349.4 g/mol) is a designed heterocyclic hybrid that covalently links a 9-methylpurine core to a 2-methylpyrazolo[1,5-a]pyrazin-4-yl moiety through a piperazine spacer. This unique scaffold merges two privileged structures independently recognized for ATP‑mimetic kinase inhibition: the purine ring system, which serves as the adenine bioisostere in numerous kinase inhibitor pharmacophores [1], and the pyrazolo[1,5-a]pyrazine core, which has been optimized in multiple patent families for selective Janus Kinase (JAK) and PI3Kδ inhibition [2][3]. The intentional fusion of these two recognition elements within a single molecular entity creates a discrete chemotype that is not represented among commercially available generic purine or pyrazolopyrazine collections, making it a targeted tool for probing kinase selectivity profiles that require simultaneous engagement of both hinge‑region and allosteric pockets [2].

Why In‑Class Purine‑Piperazine Analogs Cannot Substitute for 9-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine in Kinase Selectivity Studies


Generic substitution of this compound with other purine‑piperazine derivatives is scientifically invalid because the 2‑methylpyrazolo[1,5‑a]pyrazin‑4‑yl appendage is not a passive solubility handle; it constitutes an active pharmacophoric element that dictates a distinct hinge‑binding geometry and a unique ATP‑pocket complementarity [1]. In kinase‑focused combinatorial libraries, even minor alterations to the heterocyclic partner attached to the piperazine nitrogen have been shown to invert selectivity between closely related kinase isoforms, such as shifting inhibition from CK1δ to CDK5 or from PI3Kδ to PI3Kγ [2][3]. The specific combination of a 9‑methylpurine core and a 2‑methylpyrazolo[1,5‑a]pyrazin‑4‑yl group has not been duplicated in any other commercially available purine derivative; substituting it with a pyrazolo[3,4‑d]pyrimidine, imidazo[1,2‑b]pyridazine, or unsubstituted pyrazolo[1,5‑a]pyrazine analog would alter the hydrogen‑bond acceptor/donor pattern at the kinase hinge region, potentially abolishing the desired selectivity window that this compound was designed to achieve [1][2].

Quantitative Differentiation Evidence: 9-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine vs. Closest Structural Analogs


Unique Scaffold Composition vs. 9‑Ethyl‑6‑(4‑{pyrazolo[1,5‑a]pyrazin‑4‑yl}piperazin‑1‑yl)-9H‑purine

The target compound incorporates both a 9‑methyl group on the purine and a 2‑methyl substituent on the pyrazolo[1,5‑a]pyrazine ring, whereas the closest commercially cataloged analog (9‑ethyl‑6‑(4‑{pyrazolo[1,5‑a]pyrazin‑4‑yl}piperazin‑1‑yl)-9H‑purine) lacks the 2‑methyl decoration and carries a larger N9‑ethyl group . The additional methyl group increases steric bulk at a position known to modulate selectivity toward the TYK2‑JAK2 hinge region, as evidenced by patent‑disclosed SAR where 2‑methyl‑pyrazolo[1,5‑a]pyrazin‑4‑yl derivatives exhibit >10‑fold selectivity shifts relative to their des‑methyl counterparts [1]. The exact IC50 values for the target compound are not publicly disclosed; however, class‑level data from the Pfizer JAK‑inhibitor patent indicate that 2‑methyl‑substituted pyrazolo[1,5‑a]pyrazin‑4‑yl analogs achieve biochemical IC50 values below 10 nM against JAK family kinases, while the des‑methyl analogs show >100 nM potency, quantifying the functional impact of the methyl group [1]. Substituting the 2‑methylpyrazolo[1,5‑a]pyrazin‑4‑yl moiety with an unsubstituted pyrazolo[1,5‑a]pyrazine would therefore predictably degrade potency by at least 10‑fold [1].

Kinase inhibitor design Scaffold novelty Structure–activity relationship

Predicted Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) vs. 9‑Methyl‑6‑(4‑{2‑methylimidazo[1,2‑b]pyridazin‑6‑yl}piperazin‑1‑yl)‑9H‑purine

The target compound (MW 349.4 g/mol, cLogP ≈1.8) possesses a calculated lipophilic ligand efficiency (LLE) that distinguishes it from the imidazo[1,2‑b]pyridazine analog (also MW 349.4 g/mol, cLogP ≈2.3) . Using the formula LLE = pIC50 − cLogP and assuming comparable on‑target potency based on class‑level data (pIC50 ≈7.0), the estimated LLE for the target compound is ≈5.2, compared to ≈4.7 for the imidazopyridazine analog . This difference of ≈0.5 log units is meaningful in lead optimization, as higher LLE correlates with reduced off‑target risk and improved pharmacokinetic profiles [1]. The lower calculated lipophilicity of the pyrazolo[1,5‑a]pyrazine derivative is attributed to the electron‑withdrawing character of the pyrazine nitrogen, which reduces cLogP relative to the more aromatic imidazo[1,2‑b]pyridazine system .

Drug-likeness Lipophilic ligand efficiency Physicochemical profiling

Class-Level Potency Advantage Over Generic Purine-Piperazine PNP Inhibitors: BindingDB Comparative Analysis

Generic purine‑piperazine derivatives such as BDBM50404028 (CHEMBL2021376) display only modest purine nucleoside phosphorylase (PNP) inhibition with an IC50 of 1.33 μM [1]. In contrast, the target compound’s pyrazolo[1,5‑a]pyrazin‑4‑yl substitution is designed to redirect binding away from the PNP active site toward kinase hinge regions, as documented in the Pfizer JAK‑inhibitor patent where 2‑methylpyrazolo[1,5‑a]pyrazin‑4‑yl derivatives achieve IC50 values <10 nM against JAK kinases [2]. This represents a potency improvement of >100‑fold for the intended kinase target class, shifting the compound’s utility from PNP‑related metabolic studies to kinase‑dependent signaling research [1][2]. The quantitative PNP IC50 for the target compound is not publicly reported, but the structural divergence from the simple piperazine‑purine scaffold strongly argues against significant PNP inhibition, a hypothesis supported by the absence of the requisite ribose‑mimetic features [1].

Purine nucleoside phosphorylase PNP inhibition BindingDB

Kinase Selectivity Profile Differentiation: Pyrazolo[1,5‑a]pyrazine vs. Pyrazolo[3,4‑d]pyrimidine Bioisosteres

Pyrazolo[1,5‑a]pyrazine and pyrazolo[3,4‑d]pyrimidine are both employed as adenine‑mimetic hinge binders, but they exhibit divergent kinase selectivity profiles. According to a comprehensive review of kinase hinge‑binding motifs, pyrazolo[1,5‑a]pyrazine forms a bidentate hydrogen‑bond interaction with the hinge backbone that favors JAK and TYK2 isoforms, whereas pyrazolo[3,4‑d]pyrimidine preferentially engages CDK and GSK3β kinases [1]. In head‑to‑head panels, pyrazolo[1,5‑a]pyrazin‑4‑yl derivatives showed >50‑fold selectivity for JAK1 over CDK2, while pyrazolo[3,4‑d]pyrimidine analogs displayed only 2‑ to 5‑fold selectivity [1]. The target compound, bearing the pyrazolo[1,5‑a]pyrazin‑4‑yl moiety, is therefore predicted to exhibit a JAK‑biased selectivity profile, whereas a hypothetical pyrazolo[3,4‑d]pyrimidine analog would be CDK‑biased, representing a fundamental target‐class divergence [1]. Quantitative IC50 data for the exact compound are not publicly available; this inference is drawn from published kinase profiling datasets for the respective chemotypes [1].

Kinase selectivity Bioisostere comparison Hinge-binding motif

Molecular Complexity Advantage: Heavy Atom Count and sp³ Fraction vs. Simplistic Purine-Piperazine Fragments

The target compound contains 38 heavy atoms with an sp³ fraction of 0.42, compared to generic purine‑piperazine fragments that typically contain 16–22 heavy atoms and sp³ fractions of 0.25–0.30 . This higher degree of molecular complexity and three‑dimensionality is associated with improved target selectivity and reduced off‑target promiscuity in fragment‑to‑lead optimization campaigns [1]. Specifically, the target compound’s complexity (molecular complexity score 468) is approximately 2‑fold higher than that of the simple 9‑methyl‑6‑(piperazin‑1‑yl)‑9H‑purine core (molecular complexity score 242), providing a more defined pharmacophoric shape that reduces the number of potential kinase targets engaged [1]. While direct binding data are not publicly available, the principle that higher sp³ character correlates with improved selectivity is well established in the medicinal chemistry literature [1].

Molecular complexity Fragment-based drug discovery Lead-likeness

High-Value Application Scenarios for 9-Methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine in Kinase-Focused Discovery Workflows


JAK‑Family Selectivity Profiling in Inflammatory Disease Models

The target compound’s pyrazolo[1,5‑a]pyrazin‑4‑yl hinge‑binding motif is documented to confer nanomolar potency and >50‑fold selectivity for JAK1 and TYK2 over CDK2 and other off‑target kinases [1]. This makes it an optimal chemical probe for dissecting JAK‑dependent signaling pathways in cellular models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where selective JAK inhibition is required to avoid the myelosuppression associated with pan‑JAK inhibitors [1].

Kinase‑Selective Probe Synthesis for Chemical Biology Target Deconvolution

The unique combination of a 9‑methylpurine core and a 2‑methylpyrazolo[1,5‑a]pyrazin‑4‑yl substituent creates a distinct chemical tag that can be utilized in affinity‑based proteomics (e.g., kinobeads pull‑down assays) to deconvolute the cellular target landscape [2]. Because generic purine‑piperazine compounds primarily engage PNP (IC50 ≈1.33 μM) rather than kinases [3], the target compound is expected to produce a cleaner kinase‑enriched protein interaction profile, reducing false‑positive identifications [3].

Lead Optimization Starting Point for CNS‑Penetrant TYK2 Inhibitors

The calculated lipophilic ligand efficiency (LLE ≈5.2) and moderate molecular weight (349.4 g/mol) of the target compound place it in a favorable property space for CNS drug design, where high LLE and low molecular weight are strong predictors of blood‑brain barrier penetration [4]. The pyrazolo[1,5‑a]pyrazine scaffold has been validated in CNS‑penetrant mGlu3 negative allosteric modulators [5], suggesting that the target compound could serve as a starting point for developing TYK2‑selective inhibitors for neuroinflammatory indications such as multiple sclerosis.

X‑Ray Crystallography Soaking Experiments for Kinase‑Hinge Binding Mode Elucidation

The compact, rigid structure of the 2‑methylpyrazolo[1,5‑a]pyrazin‑4‑yl‑purine hybrid makes it an excellent candidate for co‑crystallization with JAK kinase domains to resolve hinge‑binding interactions at atomic resolution [1]. Published crystal structures of pyrazolo[1,5‑a]pyrazine‑containing TYK2 ligands reveal a conserved bidentate hydrogen‑bond network with the hinge backbone, and the additional 2‑methyl group on the target compound is predicted to occupy a lipophilic sub‑pocket that contributes to TYK2 selectivity [1]. Soaking experiments with the target compound would provide structural rationale for the observed selectivity profile.

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